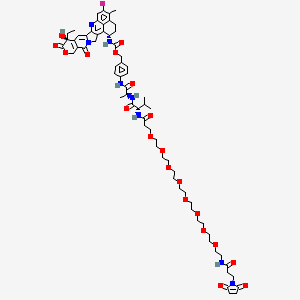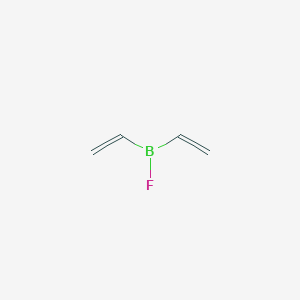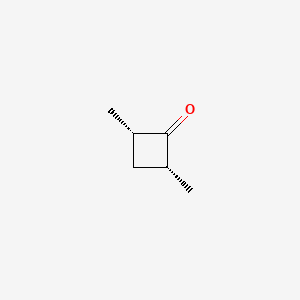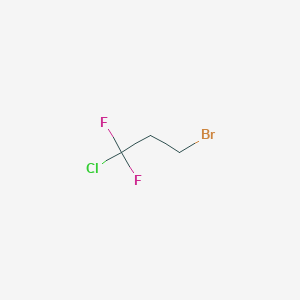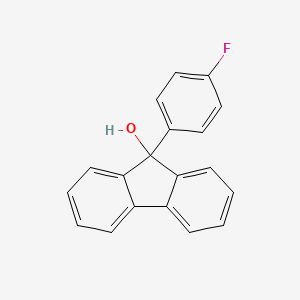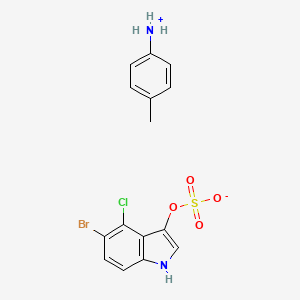
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is a complex organic molecule that combines an indole derivative with a sulfate group and a substituted aniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium typically involves multiple steps. The initial step often includes the bromination and chlorination of an indole derivative to form 5-bromo-4-chloro-1H-indole. This is followed by the introduction of a sulfate group, which can be achieved through sulfonation reactions. The final step involves the formation of the (4-methylphenyl)azanium moiety, which can be synthesized through the reaction of 4-methylaniline with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole ring.
科学研究应用
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and cellular processes. Its indole moiety is known to interact with various biological targets, making it useful in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the indole ring suggests possible applications in the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems. The (4-methylphenyl)azanium moiety can interact with cellular membranes, influencing the compound’s distribution and activity.
相似化合物的比较
Similar Compounds
5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid: Another indole derivative with similar structural features.
5-bromo-4-chloro-1H-indol-3-yl phosphate sodium: A compound with a phosphate group instead of a sulfate group.
4-chloro-1H-indole-3-carbaldehyde: A simpler indole derivative with a different functional group.
Uniqueness
The uniqueness of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfate group and a substituted aniline moiety makes it a versatile compound with diverse applications.
属性
分子式 |
C15H14BrClN2O4S |
|---|---|
分子量 |
433.7 g/mol |
IUPAC 名称 |
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3 |
InChI 键 |
JZGXUJTZOXDSGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


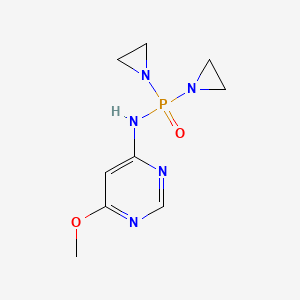
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
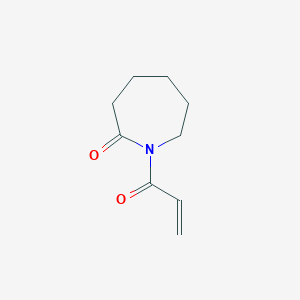
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
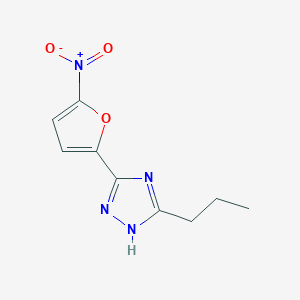
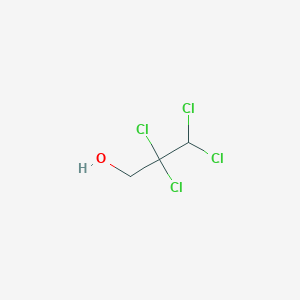
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

